5-(8-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)pentanoic acid
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Overview
Description
5-(8-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)pentanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(8-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)pentanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of amino acids with the tert-butoxycarbonyl group, followed by a series of coupling reactions to introduce the naphthyridine moiety . The reaction conditions often include the use of coupling reagents such as N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, which enhances amide formation without the need for additional bases .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(8-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the naphthyridine ring or other parts of the molecule.
Substitution: The Boc-protected amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-(8-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)pentanoic acid has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(8-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)pentanoic acid involves its interaction with specific molecular targets. The Boc group provides protection during synthetic processes, allowing for selective reactions at other sites of the molecule. Upon deprotection, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-[(tert-Butoxycarbonyl)(methyl)amino]pentanoic acid: Another Boc-protected amino acid derivative with similar protective properties.
®-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid: A related compound used in peptide synthesis.
Uniqueness
5-(8-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)pentanoic acid is unique due to its naphthyridine moiety, which provides additional sites for chemical modification and potential biological activity. This distinguishes it from other Boc-protected amino acids that lack this structural feature .
Properties
Molecular Formula |
C18H26N2O4 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
5-[8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridin-2-yl]pentanoic acid |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)20-12-6-7-13-10-11-14(19-16(13)20)8-4-5-9-15(21)22/h10-11H,4-9,12H2,1-3H3,(H,21,22) |
InChI Key |
WEFWSUHVWOMYAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CCCCC(=O)O |
Origin of Product |
United States |
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